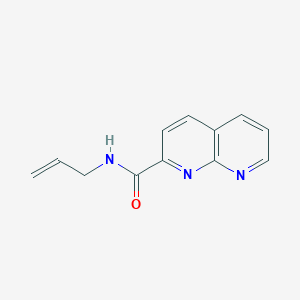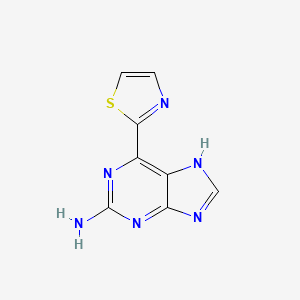
6-(1,3-thiazol-2-yl)-7H-purin-2-amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
6-(Thiazol-2-yl)-1H-purin-2-amine is a heterocyclic compound that features both a thiazole ring and a purine ring. This compound is of significant interest due to its potential biological activities and applications in various fields, including medicinal chemistry and pharmaceuticals. The presence of both thiazole and purine moieties in its structure makes it a versatile molecule with diverse chemical properties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 6-(Thiazol-2-yl)-1H-purin-2-amine typically involves the formation of the thiazole ring followed by its attachment to the purine ring. One common method involves the cyclization of appropriate precursors under specific conditions. For instance, the reaction of aniline derivatives with ammonium thiocyanate in the presence of bromine can yield thiazole derivatives . The thiazole ring can then be coupled with a purine derivative through nucleophilic substitution reactions.
Industrial Production Methods
Industrial production of 6-(Thiazol-2-yl)-1H-purin-2-amine may involve multi-step synthesis processes that are optimized for yield and purity. These processes often utilize automated reactors and continuous flow systems to ensure consistent production. The use of green chemistry principles, such as electrosynthesis, can also be employed to minimize environmental impact .
化学反応の分析
Types of Reactions
6-(Thiazol-2-yl)-1H-purin-2-amine can undergo various chemical reactions, including:
Oxidation: The thiazole ring can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction of the thiazole ring can yield dihydrothiazole derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at specific positions on the thiazole and purine rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles (e.g., amines, thiols) are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiazole ring can yield sulfoxides, while nucleophilic substitution on the purine ring can introduce various functional groups.
科学的研究の応用
6-(Thiazol-2-yl)-1H-purin-2-amine has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential as an enzyme inhibitor or receptor modulator.
Industry: The compound can be used in the development of new materials and as a catalyst in various chemical reactions.
作用機序
The mechanism of action of 6-(Thiazol-2-yl)-1H-purin-2-amine involves its interaction with specific molecular targets. The thiazole ring can bind to enzymes or receptors, modulating their activity. The purine ring can interact with nucleic acids, affecting processes such as DNA replication and transcription . These interactions can lead to various biological effects, including inhibition of cell proliferation and induction of apoptosis.
類似化合物との比較
Similar Compounds
Thiazole Derivatives: Compounds like sulfathiazole and ritonavir share the thiazole moiety and exhibit antimicrobial and antiviral activities.
Purine Derivatives: Compounds such as adenine and guanine are purine derivatives with roles in nucleic acid structure and function.
Uniqueness
6-(Thiazol-2-yl)-1H-purin-2-amine is unique due to the combination of thiazole and purine rings in its structure. This dual functionality allows it to interact with a broader range of biological targets compared to compounds with only one of these moieties. Its versatility makes it a valuable compound for drug discovery and development.
特性
CAS番号 |
656799-27-8 |
|---|---|
分子式 |
C8H6N6S |
分子量 |
218.24 g/mol |
IUPAC名 |
6-(1,3-thiazol-2-yl)-7H-purin-2-amine |
InChI |
InChI=1S/C8H6N6S/c9-8-13-5(7-10-1-2-15-7)4-6(14-8)12-3-11-4/h1-3H,(H3,9,11,12,13,14) |
InChIキー |
YWTOYZUYOJHLLI-UHFFFAOYSA-N |
正規SMILES |
C1=CSC(=N1)C2=C3C(=NC(=N2)N)N=CN3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![6-Chloro-1-isopropyl-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one](/img/structure/B11889112.png)
![3-(3-Ethylimidazo[1,5-a]pyridin-1-yl)propanoic acid](/img/structure/B11889115.png)
![1,3-Dimethylfuro[3,4-c]quinolin-4(5H)-one](/img/structure/B11889118.png)



![6-chloro-9H-pyrido[3,4-b]indol-3-amine](/img/structure/B11889156.png)
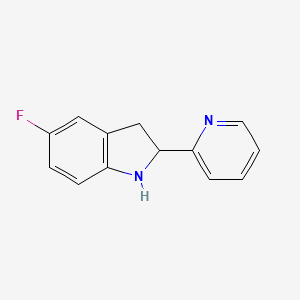
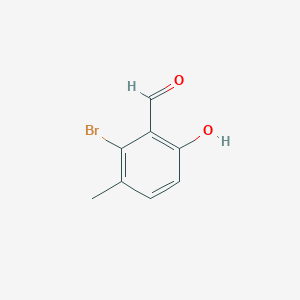
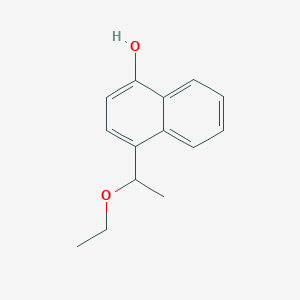

![2-Ethyl-4-[(trimethylsilyl)ethynyl]aniline](/img/structure/B11889181.png)
